molecular formula C25H24N6O3 B8023863 Ono-WG-307

Ono-WG-307

Cat. No.: B8023863
M. Wt: 456.5 g/mol
InChI Key: KSUDUUBCXJUFRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ono-WG-307, also known in clinical development as ONO/GS-4059, is a highly potent and selective oral inhibitor of Bruton's Tyrosine Kinase (BTK) . This small molecule acts by covalently binding to BTK, thereby blocking its autophosphorylation at the Tyr223 site and inhibiting downstream signaling through pathways like AKT and protein kinase D . This targeted mechanism disrupts B-cell receptor signaling, which is critical for the survival and proliferation of malignant B-cells . In preclinical studies, this compound has demonstrated significant anti-proliferative effects and anti-tumor activity in models of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL), particularly the activated B-cell (ABC) subtype . Its high specificity for BTK, with an IC50 in the sub-nanomolar range, results in fewer off-target effects compared to earlier-generation BTK inhibitors . Research indicates it is a promising investigational compound for the treatment of hematologic cancers . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

6-amino-7-(4-phenoxyphenyl)-9-(1-prop-2-enoylpiperidin-3-yl)purin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N6O3/c1-2-21(32)29-14-6-7-18(15-29)31-24-22(23(26)27-16-28-24)30(25(31)33)17-10-12-20(13-11-17)34-19-8-4-3-5-9-19/h2-5,8-13,16,18H,1,6-7,14-15H2,(H2,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSUDUUBCXJUFRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCCC(C1)N2C3=NC=NC(=C3N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

BTK Inhibition and Selectivity

This compound demonstrates potent BTK inhibition (IC<sub>50</sub> = 23.9 nM) with high selectivity over related kinases (Fyn, Lck, Lyn):

KinaseIC<sub>50</sub> (μmol/L)
BTK0.002
Fyn2.2
Lck0.789
Lyn3.5

Continuous exposure to this compound (>4 hours) is required for sustained BTK phosphorylation blockade in TMD-8 cells (ABC-DLBCL model).

Antiproliferative Activity in B-Cell Malignancies

This compound exhibits differential cytotoxicity across lymphoma subtypes:

Cell LineCancer TypeIC<sub>50</sub> (μmol/L)
TMD-8ABC-DLBCL0.004
DOHH-2Follicular Lymphoma1.28
Jeko-1Mantle Cell7.74

Synergy with rituximab is observed in TMD-8 cells (combination index = 0.78), suggesting clinical potential for combination therapies.

Pharmacokinetic and In Vivo Efficacy Data

In a TMD-8 xenograft model, twice-daily oral dosing of this compound produced dose-dependent tumor growth inhibition:

Dose (mg/kg, BID)Tumor Growth Inhibition (%)
145
368
1092

No significant body weight loss occurred, indicating tolerability at efficacious doses.

Mechanistic Insights and Reversible Binding

Washout experiments revealed that this compound’s effects are reversible, contrasting with covalent BTK inhibitors like ibrutinib. This reversibility may reduce off-target toxicity:

  • Continuous exposure : 52-hour treatment resulted in >90% cell death in TMD-8 cells.

  • 4-hour washout : Only 20% cell death, confirming transient target engagement .

Comparison with Similar Compounds

Comparison with Similar BTK Inhibitors

Pharmacological Profiles

Compound Target IC50 (BTK) Selectivity Mechanism Key Pathways Inhibited
This compound BTK 3.59 nM (cellular) >1,000-fold vs. Lck, Lyn, Fyn Reversible ERK, AKT, PKD
Ibrutinib (PCI-32765) BTK 0.5 nM (enzyme) Moderate (off-target effects on EGFR, ITK) Irreversible BTK, PLCγ2, NF-κB
Dasatinib BTK, Abl 5 nM (BTK) Low (inhibits multiple kinases) Reversible CD40, BCR-ABL
LFM-A13 Tec family 17.5 μM (BTK) Low (broad Tec family inhibition) Reversible PI3K/AKT
M7583 BTK 1.5 nM (enzyme) High (irreversible) Irreversible BTK, NF-κB
NX-5948 BTK N/A High (induces BTK degradation) Cereblon-mediated degradation BTK, inflammatory cytokines
Notes:
  • Reversibility: this compound’s reversible binding may reduce off-target toxicity compared to irreversible inhibitors like Ibrutinib .
  • Selectivity: this compound exhibits >1,000-fold selectivity over other tyrosine kinases (e.g., Lck, Lyn), whereas Ibrutinib has off-target effects on EGFR and ITK .

Clinical Development Status

Compound Clinical Phase Indications Key Findings
This compound Phase I/II B-cell malignancies, ABC-DLBCL Preclinical efficacy in xenografts; no clinical data yet
Ibrutinib Approved (2013) CLL, MCL, Waldenström’s macroglobulinemia 70% response rate in CLL; side effects include bleeding and atrial fibrillation
Dasatinib Approved (2006) CLL, Philadelphia+ ALL Overcame chemoresistance in 20/20 refractory CLL patients in Phase II
LFM-A13 Preclinical B-ALL, CLL Promoted apoptosis in NOD/SCID mouse models
M7583 Phase I B-cell malignancies Irreversible inhibitor with high selectivity
Notes:
  • This compound lags behind Ibrutinib in clinical development but offers mechanistic advantages (e.g., reversible binding, subtype-specific efficacy) .
  • Dasatinib has broader kinase inhibition, limiting its utility as a targeted BTK therapy .

Biological Activity

ONO-WG-307, also known as ONO/GS-4059, is a highly selective inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme involved in B-cell receptor signaling and the pathogenesis of various B-cell malignancies. This compound has garnered attention due to its potent biological activity and potential therapeutic applications in treating hematological cancers, particularly diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma (FL).

This compound exerts its effects primarily by inhibiting BTK, which plays a pivotal role in B-cell activation and survival. The compound achieves this inhibition by blocking the auto-phosphorylation of BTK at the Tyr223 position, leading to a significant reduction in downstream signaling pathways such as AKT and protein kinase D (PKD) .

The specificity of this compound for BTK is notable; it demonstrates an IC50 value of approximately 2 nM for BTK, while showing much higher IC50 values (greater than 1 µM) for related kinases such as LCK, LYN, and FYN . This high selectivity minimizes off-target effects, making it a promising candidate for clinical use.

In Vitro and In Vivo Efficacy

In Vitro Studies:
this compound has shown significant anti-proliferative activity against various B-cell malignancy cell lines, including DLBCL, FL, mantle cell lymphoma (MCL), and chronic lymphocytic leukemia (CLL). The compound demonstrated enhanced efficacy when combined with rituximab, although some antagonistic effects were noted in FL cell lines .

In Vivo Studies:
In xenograft models using the ABC-DLBCL TMD-8 cell line, this compound exhibited a dose-dependent tumor volume growth inhibition of up to 84% over 24 days . These results underscore its potential as an effective treatment option for aggressive forms of B-cell lymphoma.

Comparative Analysis with Other BTK Inhibitors

The following table summarizes the comparative potency and mechanisms of various BTK inhibitors, including this compound:

AgentDeveloperMechanismIC50 (nM)Specificity
This compound Ono PharmaceuticalReversible, Tyr2232High (LCK, LYN, FYN > 1000)
Ibrutinib Pharmacyclics/JanssenIrreversible5Moderate
CC-292 Celgene CorporationIrreversible<0.5Moderate
LFM-A13 USCReversible7.5Low

This table illustrates that this compound not only offers potent inhibition of BTK but also presents a more favorable safety profile compared to irreversible inhibitors like Ibrutinib.

Q & A

Basic Research Questions

Q. What are the primary molecular targets of ONO-WG-307 in B-cell malignancies, and how does its selectivity profile influence experimental design?

  • Answer : this compound is a Bruton's tyrosine kinase (BTK) inhibitor with subnanomolar IC50 values against BTK and >1,000-fold selectivity over related kinases (e.g., Lck, Lyn, Fyn) . Its high selectivity allows researchers to isolate BTK-dependent signaling effects in experimental models. When designing studies, use B-cell lymphoma cell lines (e.g., ABC-DLBCL, FL) to assess anti-proliferative activity via assays like CellTiter-Glo. Include controls for off-target effects by comparing responses in BTK-dependent vs. independent cell lines .

Q. How does this compound inhibit B-cell receptor (BCR) signaling pathways in vitro, and what cellular models are most appropriate for validating its efficacy?

  • Answer : this compound suppresses BCR signaling by blocking BTK-mediated phosphorylation of downstream effectors like Akt, ERK, and protein kinase D (PKD) . In vitro, ABC-DLBCL cell lines are highly sensitive (IC50 = 3.59 nM), making them ideal for efficacy validation. FL cell lines show moderate sensitivity and may require combination therapies for robust responses. Use Western blotting or flow cytometry to monitor P-BTK and P-ERK as pharmacodynamic markers .

Q. What in vivo models are validated for studying this compound’s anti-tumor activity, and how do dosing regimens correlate with efficacy?

  • Answer : Xenograft models using ABC-DLBCL and FL cell lines demonstrate dose-dependent tumor growth inhibition. In ABC-DLBCL, oral administration achieves significant suppression at doses ≥30 mg/kg/day, while FL models require higher doses or combinatorial approaches. Monitor tumor volume and survival endpoints, and validate target engagement via phosphoproteomic analysis of excised tumors .

Advanced Research Questions

Q. What methodological approaches are recommended to resolve contradictions in this compound’s combination therapy outcomes across lymphoma subtypes?

  • Answer : Antagonism observed in FL models with rituximab combination vs. synergism in other subtypes necessitates subtype-specific mechanistic studies. Employ phosphoproteomics (e.g., SILAC labeling, LC-MS/MS) to map signaling network rewiring post-treatment. Compare baseline activation of alternative survival pathways (e.g., NF-κB in FL) and use siRNA knockdown to identify compensatory mechanisms .

Q. How can quantitative phosphoproteomics elucidate differential signaling responses to this compound in sensitive versus resistant B-cell lymphoma models?

  • Answer : Large-scale phosphoproteomics (10,000+ phosphorylation sites analyzed) revealed that sensitive cells exhibit selective suppression of Akt and PKD pathways, while resistant cells maintain activation via alternative kinases . Use bioinformatic tools (e.g., kinase-substrate enrichment analysis) to identify resistance drivers. Validate candidates with CRISPR/Cas9 knockout or pharmacological inhibitors in co-treatment assays.

Q. What experimental strategies address the discordance between BTK inhibition levels and cellular responses in this compound-treated models?

  • Answer : Despite similar P-BTK and P-ERK inhibition in sensitive/resistant cells , divergent outcomes suggest context-dependent downstream signaling. Employ time-resolved phospho-flow cytometry to capture dynamic signaling changes and single-cell RNA sequencing to identify transcriptional programs linked to resistance. Integrate these datasets with metabolic profiling to uncover vulnerabilities in resistant clones.

Methodological Considerations

  • Data Contradiction Analysis : When conflicting results arise (e.g., FL vs. DLBCL responses), use multi-omics integration (proteomics, transcriptomics) and patient-derived xenografts (PDXs) to model subtype-specific biology .
  • Experimental Design : For combination studies, employ factorial designs to test this compound with PI3K/Akt or PKD inhibitors, prioritizing agents that target pathways compensatory to BTK inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ono-WG-307
Reactant of Route 2
Reactant of Route 2
Ono-WG-307

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.